(4R,6R)-6-(2-azidoethyl)-4-hydroxyoxan-2-one, with the chemical formula CHNO and a molecular weight of approximately 185.181 g/mol, is a chiral compound notable for its complex structure that includes an azido group and a hydroxy oxanone moiety. This compound is identified by the CAS number 512200-62-3 and is recognized for its potential applications in medicinal chemistry and biochemistry. Its structural features suggest it may play a role in various
While specific biological activities of (4R,6R)-6-(2-azidoethyl)-4-hydroxyoxan-2-one are not extensively documented, compounds with similar structures often exhibit significant biological properties. For instance, azido compounds are known for their utility in bioorthogonal chemistry, where they can be used for labeling biomolecules. Additionally, hydroxy oxanones may possess antibacterial or antiviral properties due to their structural similarities to known bioactive molecules.
The synthesis of (4R,6R)-6-(2-azidoethyl)-4-hydroxyoxan-2-one typically involves multi-step organic synthesis techniques. Common methods may include:
Specific synthetic routes may vary based on desired yield and purity.
This compound has potential applications in:
Interaction studies involving (4R,6R)-6-(2-azidoethyl)-4-hydroxyoxan-2-one could focus on its reactivity with biological macromolecules such as proteins or nucleic acids. The azido group allows for selective labeling or modification of these biomolecules, facilitating studies on protein interactions or enzyme activity.
Several compounds share structural similarities with (4R,6R)-6-(2-azidoethyl)-4-hydroxyoxan-2-one. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure | Key Features | Uniqueness |
|---|---|---|---|
| (2R,3R,4R,5R,6R)-2-azido-4,5-dihydroxy-6-(hydroxymethyl)oxane | CHNO | Contains multiple hydroxyl groups | More hydrophilic due to additional hydroxyls |
| 4-Hydroxy-2-pyrrolidinone | CHNO | Contains a pyrrolidine ring | Lacks azido functionality |
| Azido sugar derivatives | Varies | Often used in glycosylation reactions | Broader application in glycoscience |
The uniqueness of (4R,6R)-6-(2-azidoethyl)-4-hydroxyoxan-2-one lies in its specific stereochemistry and functional groups that allow for diverse chemical reactivity and potential biological applications not fully explored in other similar compounds.